1-(3,4-dichlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
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Overview
Description
1-(3,4-dichlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, also known as DMFDP, is a synthetic compound that has been widely studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is complex and varies depending on the application. In medicine, this compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. In agriculture, this compound acts as a potent inhibitor of insect and fungal growth by disrupting key metabolic pathways. In material science, this compound acts as a precursor for the synthesis of materials with unique properties such as high conductivity and mechanical strength.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various organisms. In medicine, this compound has been shown to reduce inflammation, inhibit tumor growth, and prevent viral replication. In agriculture, this compound has been shown to inhibit insect and fungal growth, leading to increased crop yield and quality. In material science, this compound has been shown to improve the mechanical and electrical properties of materials, making them suitable for a wide range of applications.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several advantages for lab experiments such as its high yield and purity, which make it easy to handle and analyze. However, this compound also has some limitations such as its potential toxicity and limited solubility in certain solvents, which can affect its performance in certain assays.
Future Directions
There are several future directions for 1-(3,4-dichlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione research, including the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. In agriculture, this compound could be used as a safer and more effective alternative to traditional pesticides. In material science, this compound could be used as a precursor for the synthesis of new materials with unique properties such as high conductivity and mechanical strength.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in various fields. Its unique properties and mechanism of action make it a promising candidate for the development of new drugs, pesticides, and materials. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
1-(3,4-dichlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione under appropriate conditions. The final product can be obtained in high yield and purity, making it suitable for further research and development.
Scientific Research Applications
1-(3,4-dichlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a pesticide due to its insecticidal and fungicidal properties. In material science, this compound has been used as a precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(1E)-1-[(3,4-dichlorophenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c1-7-4-9-12(21-15(20)13(9)14(19)18-7)6-8-2-3-10(16)11(17)5-8/h2-6H,1H3,(H,18,19)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFKTJCLQKKLDT-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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